D-myo-inositol (1,4)-bisphosphate
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Overview
Description
D-myo-inositol (1,4)-bisphosphate is a biologically significant compound that plays a crucial role in various cellular processes. It is a derivative of inositol, a carbohydrate that is involved in cellular signaling and regulation. This compound is part of the inositol phosphate family, which includes various phosphorylated forms of inositol that are essential for cellular communication and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inositol 1,4-bis(phosphate) typically involves the phosphorylation of inositol. One common method is the enzymatic phosphorylation using specific kinases that target the 1 and 4 positions of the inositol ring. This process can be carried out in vitro using purified enzymes or in vivo within cellular systems .
Industrial Production Methods: Industrial production of inositol 1,4-bis(phosphate) often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes for inositol phosphorylation. The compound is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: D-myo-inositol (1,4)-bisphosphate can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, leading to the formation of inositol monophosphate and free phosphate.
Phosphorylation: Further phosphorylation can produce higher phosphorylated inositol phosphates.
Dephosphorylation: Enzymatic removal of phosphate groups by specific phosphatases.
Common Reagents and Conditions:
Phosphatases: Enzymes that catalyze the hydrolysis of phosphate groups.
Major Products:
Inositol monophosphate: Formed by the hydrolysis of one phosphate group.
Higher phosphorylated inositol phosphates: Formed by additional phosphorylation steps.
Scientific Research Applications
D-myo-inositol (1,4)-bisphosphate has a wide range of applications in scientific research:
Mechanism of Action
D-myo-inositol (1,4)-bisphosphate exerts its effects primarily through its role as a secondary messenger in cellular signaling pathways. It is involved in the regulation of intracellular calcium levels by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This process is crucial for various cellular functions, including muscle contraction, cell division, and signal transduction .
Comparison with Similar Compounds
Inositol 1,4,5-trisphosphate: Another important inositol phosphate involved in calcium signaling.
Inositol hexaphosphate: Known for its role in cellular energy metabolism and as an antioxidant.
Uniqueness: D-myo-inositol (1,4)-bisphosphate is unique in its specific role in the regulation of calcium release from intracellular stores. While other inositol phosphates also participate in cellular signaling, inositol 1,4-bis(phosphate) has distinct binding affinities and regulatory functions that set it apart from its counterparts .
Properties
Molecular Formula |
C6H10O12P2-4 |
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Molecular Weight |
336.08 g/mol |
IUPAC Name |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5?,6?/m1/s1 |
InChI Key |
PELZSPZCXGTUMR-MBEOBJKWSA-J |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |
Synonyms |
inositol 1,4-bis(phosphate) inositol 1,4-bis(phosphate), (D)-isomer inositol 1,4-bis(phosphate), (L)-isomer inositol 1,4-bisphosphate inositol 1,4-diphosphate myo-inositol 1,4-bisphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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